Dansyl-Gly-Cys-Val-Leu-Ser-OH
Overview
Description
Dansyl-Gly-Cys-Val-Leu-Ser-OH is a dansyl-labeled peptide. It is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins. The compound is based on the C-terminal region of H-Ras with a dansyl group attached to the N-terminus .
Mechanism of Action
Target of Action
Dansyl-Gly-Cys-Val-Leu-Ser-OH, also known as Dansyl-GCVLS, is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways .
Mode of Action
Dansyl-GCVLS interacts with its target, FTase, through a process called farnesylation . This process involves the attachment of a farnesyl group to the cysteine thiol group of the Dansyl-GCVLS molecule . This action changes the environment of the dansyl group from polar to non-polar, which results in an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .
Biochemical Pathways
The farnesylation process is a part of the larger protein prenylation pathway . This pathway is responsible for the post-translational modification of proteins, which allows them to anchor to cell membranes and participate in cell signaling . The farnesylation of Dansyl-GCVLS by FTase can be continuously monitored, making it a useful tool for studying this biochemical pathway .
Pharmacokinetics
The compound’s interaction with ftase can be continuously monitored in the presence of farnesyl diphosphate (fpp) at 505 nm using an excitation wavelength of 340 nm . This suggests that the compound has a detectable presence in the system, which is crucial for pharmacokinetic studies.
Result of Action
The farnesylation of Dansyl-GCVLS results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, along with a 13-fold enhancement in fluorescence intensity at 505 nm . This change in fluorescence can be used to monitor FTase activity, making Dansyl-GCVLS a useful tool for screening potential FTase inhibitors .
Action Environment
The action of Dansyl-GCVLS is influenced by the molecular environment. The farnesylation process changes the environment of the dansyl group from polar to non-polar . This change in environment is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group . Therefore, the molecular environment plays a significant role in the action and efficacy of Dansyl-GCVLS.
Biochemical Analysis
Biochemical Properties
Dansyl-Gly-Cys-Val-Leu-Ser-OH plays a significant role in biochemical reactions. It interacts with the enzyme farnesyl diphosphate farnesyltransferase (FTase), which catalyzes the conversion of prenyl pyrophosphates to farnesyl pyrophosphate . The substrate is highly specific to FTase and is not recognized by geranylgeranyl transferse type I (GGTase I) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for FTase. The farnesylation of the cysteine thiol group in the compound results in the placement of the dansyl group from a polar to a non-polar molecular environment . This shift is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with FTase. The complete conversion of the product results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, together with a 13-fold enhancement in fluorescence intensity at 505 nm . This property makes it a useful tool for continuously monitoring FTase activity in the presence of farnesyl diphosphate (FPP) at 505 nm using an excitation wavelength of 340 nm .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are primarily related to its role as a fluorogenic substrate for FTase. The fluorescence properties of the compound allow for continuous monitoring of FTase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of farnesylation, a type of prenylation, which is a post-translational modification where a lipid moiety is added to a protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The dansyl group is introduced at the N-terminus of the peptide. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dansyl-Gly-Cys-Val-Leu-Ser-OH undergoes several types of chemical reactions, including:
Farnesylation: The cysteine thiol group undergoes farnesylation, where a farnesyl group is added to the sulfur atom.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the cysteine residue.
Common Reagents and Conditions
Farnesylation: Farnesyl diphosphate (FPP) is commonly used as a reagent for farnesylation.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and iodine, while reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Scientific Research Applications
Dansyl-Gly-Cys-Val-Leu-Ser-OH has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dansyl-Gly-Cys-Val-Leu-Ser TFA: Another form of the peptide with trifluoroacetic acid (TFA) as a counterion.
Dansyl-Gly-Cys-Val-Leu-Ser-OH analogs: Peptides with similar sequences but different labeling groups or modifications.
Uniqueness
This compound is unique due to its specific sequence and the presence of the dansyl group, which provides a distinct fluorescence signal. This makes it particularly useful for studying FTase activity and screening potential inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRGABQIDFXHO-FAWUNYRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N6O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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